2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride
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Overview
Description
2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride is an organic compound with the molecular formula C3H7ClF3NO. It is typically found as a white solid or crystalline powder and is soluble in water, ethanol, and chloroform . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride generally involves the following steps :
Synthesis of 2-Amino-3,3,3-trifluoropropan-1-OL: This is achieved through a chemical reaction that introduces the trifluoromethyl group into the propanol structure.
Reaction with Hydrochloric Acid: The synthesized 2-Amino-3,3,3-trifluoropropan-1-OL is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride has several applications in scientific research :
Chemistry: It is used as a chiral catalyst in organic synthesis to produce enantiomerically pure compounds.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and the structure of the molecules it interacts with .
Comparison with Similar Compounds
2-Amino-3,3,3-trifluoropropan-1-OL hydrochloride can be compared with other similar compounds such as :
2-Amino-3,3,3-trifluoropropan-1-OL: The non-hydrochloride form, which lacks the hydrochloride salt but has similar chemical properties.
2-Amino-3,3,3-trifluoropropan-1-OL hydrobromide: Similar to the hydrochloride form but with a hydrobromide salt, which may have different solubility and reactivity.
2-Amino-3,3,3-trifluoropropan-1-OL sulfate: Another salt form that can be used in different chemical environments.
The uniqueness of this compound lies in its trifluoromethyl group and its ability to form stable salts, which enhance its solubility and reactivity in various applications.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoropropan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F3NO.ClH/c4-3(5,6)2(7)1-8;/h2,8H,1,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRRLLQTXSVEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196154-75-2 |
Source
|
Record name | 2-amino-3,3,3-trifluoropropan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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